molecular formula C13H14F3N3O B2873000 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one CAS No. 2094915-18-9

1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one

Cat. No.: B2873000
CAS No.: 2094915-18-9
M. Wt: 285.27
InChI Key: OVDKNTMUWXRGER-UHFFFAOYSA-N
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Description

1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one is a sophisticated synthetic molecule with a distinct structure characterized by the trifluoromethyl group and imidazole ring integrated with a piperidinyl-butynyl framework. This compound is of interest due to its potential biological activities and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one typically begins with the preparation of the imidazole derivative, followed by coupling with a piperidine ring and subsequent functionalization. A general synthetic route may involve:

  • Preparation of 5-(trifluoromethyl)-1H-imidazole via cyclization of the appropriate precursors under acidic conditions.

  • N-alkylation of the imidazole with a piperidine derivative under basic conditions, usually utilizing alkyl halides or tosylates.

  • Formation of the but-2-yn-1-one moiety through Sonogashira coupling or other alkyne-forming reactions.

Industrial production methods often scale these reactions using optimized conditions to ensure high yield and purity, focusing on efficient reaction times, solvent use, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: Can be oxidized at specific functional groups, often using strong oxidizers like potassium permanganate or hydrogen peroxide.

  • Reduction: Functional groups such as the imidazole ring or ketone can be reduced under catalytic hydrogenation or with reducing agents like lithium aluminium hydride.

  • Substitution: Substitution reactions often occur at the imidazole ring or piperidine nitrogen, utilizing nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation Reactions: Strong oxidizers (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions depending on the substrate.

  • Reduction Reactions: Catalytic hydrogenation (e.g., palladium on carbon), strong reducing agents (e.g., lithium aluminium hydride).

  • Substitution Reactions: Base or acid catalysts to facilitate the replacement of leaving groups.

Major Products

  • Oxidation: Formation of corresponding oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: Formation of alcohols, amines, or reduced rings.

  • Substitution: Formation of new substituted imidazole or piperidine derivatives.

Scientific Research Applications

1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one has notable applications in:

  • Chemistry: Utilized as a synthetic intermediate in the production of more complex molecules and as a reagent in various organic reactions.

  • Biology: Studied for its potential as a pharmacophore in drug development, particularly for its binding interactions with biological targets.

  • Medicine: Investigated for potential therapeutic uses due to its possible biological activities, such as anti-inflammatory or antimicrobial effects.

  • Industry: Applied in the development of agrochemicals, polymer chemistry, and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets, often influencing enzyme activity or receptor binding. The trifluoromethyl group and imidazole ring are crucial for its binding affinity and specificity, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Uniqueness

What sets 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one apart is its combination of structural elements that provide unique reactivity and biological activity profiles, making it a valuable molecule in both research and industrial applications.

Similar Compounds

  • 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}butan-1-one: Similar but lacks the alkyne functionality, affecting its reactivity and application.

  • 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethan-1-one: Has a shorter alkyl chain, influencing its chemical properties and uses.

  • 5-(trifluoromethyl)-1H-imidazol-2-yl derivatives: Variations in substituents provide different reactivity and biological effects.

This detailed article should give you a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, and comparisons.

Properties

IUPAC Name

1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-2-4-11(20)19-6-3-5-9(8-19)12-17-7-10(18-12)13(14,15)16/h7,9H,3,5-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDKNTMUWXRGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC(C1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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